Udp-N-acetylmuramic acid pentapeptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

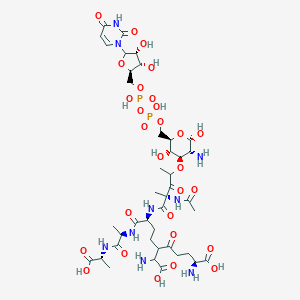

Udp-N-acetylmuramic acid pentapeptide, also known as this compound, is a useful research compound. Its molecular formula is C41H65N9O28P2 and its molecular weight is 1193.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Nucleoside Diphosphate Sugars - Uridine Diphosphate Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibiotic Development

UDP-MurNAc-pentapeptide serves as a key target for the development of novel antibacterial agents. The enzymes involved in its biosynthesis, such as MurA, MurB, and MurC, are essential for the production of peptidoglycan. Inhibiting these enzymes can disrupt cell wall synthesis, leading to bacterial cell death.

- MurA Inhibitors : UDP-N-acetylmuramic acid acts as a feedback inhibitor of MurA, which catalyzes the first step in peptidoglycan biosynthesis. This regulation suggests that compounds mimicking UDP-MurNAc could be developed as inhibitors to control bacterial growth .

- Novel Antibacterial Compounds : Research has shown that targeting the biosynthetic pathway of UDP-MurNAc-pentapeptide can lead to the discovery of new antibiotics effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Understanding Bacterial Resistance

Studies have indicated that mutations in genes encoding enzymes involved in UDP-MurNAc-pentapeptide synthesis can lead to antibiotic resistance. For instance, mutations in the active site of UDP-N-acetylglucosamine enolpyruvyl transferase have been linked to increased resistance to fosfomycin in Enterococcus faecium isolates . Understanding these mechanisms is crucial for developing strategies to overcome resistance.

Microbial Metabolism and Pathogenesis

UDP-MurNAc-pentapeptide plays a significant role in microbial metabolism, particularly in species like Tannerella forsythia, which rely heavily on N-acetylmuramic acid for cell wall synthesis. Research indicates that mutants lacking specific genes can accumulate MurNAc, suggesting alternative metabolic pathways that could be exploited for therapeutic purposes .

- Cell Wall Integrity : The compound's involvement in maintaining cell shape and integrity underscores its importance in pathogenicity and virulence of bacteria .

Case Study 1: Inhibition of Peptidoglycan Synthesis

A study demonstrated that inhibiting MurC, which adds L-alanine to UDP-MurNAc, effectively reduced the viability of Mycobacterium bovis. Structural analysis revealed how UDP-MurNAc binds to MurC, providing insights into designing specific inhibitors .

Case Study 2: Resistance Mechanisms

In a cohort study involving vancomycin-resistant Enterococcus faecium, researchers identified specific mutations that conferred resistance through alterations in the enzyme pathways involving UDP-MurNAc-pentapeptide synthesis . This highlights the necessity for continuous monitoring and understanding of genetic variations leading to antibiotic resistance.

Análisis De Reacciones Químicas

Enzymatic Interactions and Reactions

UDP-N-acetylmuramic acid pentapeptide interacts with various enzymes during peptidoglycan synthesis:

-

Ligases and Transferases : These enzymes facilitate peptide bond formation and cross-linking within the peptidoglycan matrix. The interactions are vital for maintaining cell wall integrity and resistance to antibiotics like penicillin, which target these enzymatic pathways.

-

In Vitro Assays : Spectrophotometric assays have been employed to measure the activity of MurB and MurC, confirming the enzymatic transformations involving this compound. For instance, in vitro assays showed that the presence of L-alanine could influence product formation, indicating the dynamic nature of these enzymatic reactions .

Chemical Modifications

Recent studies have explored various chemical modifications of this compound to enhance its utility:

-

Chemoenzymatic Synthesis : This method allows for the production of functionalized derivatives of N-acetylmuramic acid, which can be used for labeling and probing biological interactions within bacterial cells.

-

Bioorthogonal Chemistry : Modifications at specific positions on the muramic acid backbone enable researchers to utilize bioorthogonal reactions for fluorescent labeling and tracking within living systems .

Importance in Antibiotic Resistance

This compound plays a pivotal role in bacterial growth and cell wall integrity. Disruption in its synthesis can lead to increased susceptibility to antibiotics, making it a target for novel antimicrobial strategies. Research indicates that compounds targeting the enzymes involved in its biosynthesis could provide new avenues for antibiotic development.

Structural Analogues and Their Functions

The following table summarizes structural analogues related to this compound and their functions:

| Compound Name | Structure/Function Description |

|---|---|

| N-Acetylmuramic Acid | A key component of peptidoglycan; lacks the nucleotide sugar moiety found in this compound. |

| UDP-N-Acetylglucosamine | A precursor for N-acetylmuramic acid; plays a role in initial stages of peptidoglycan synthesis. |

| UDP-N-Acetylmuramate | Similar structure but differs in peptide attachment; involved in similar enzymatic reactions related to cell wall biosynthesis. |

These compounds share functional similarities with this compound, emphasizing its unique role as both a nucleotide sugar and a peptide precursor.

Propiedades

Número CAS |

16124-22-4 |

|---|---|

Fórmula molecular |

C41H65N9O28P2 |

Peso molecular |

1193.9 g/mol |

Nombre IUPAC |

(7S)-3-[(3S)-3-[[(2R)-2-acetamido-4-[(2R,3S,4R,5R,6S)-5-amino-2-[[[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,6-dihydroxyoxan-4-yl]oxy-2-methyl-3-oxopentanoyl]amino]-4-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-2,7-diamino-4-oxooctanedioic acid |

InChI |

InChI=1S/C41H65N9O28P2/c1-14(32(58)46-15(2)35(60)61)45-33(59)20(8-6-18(25(43)37(64)65)21(52)9-7-19(42)36(62)63)47-39(67)41(5,49-17(4)51)31(57)16(3)75-30-26(44)38(66)77-23(28(30)55)13-74-80(71,72)78-79(69,70)73-12-22-27(54)29(56)34(76-22)50-11-10-24(53)48-40(50)68/h10-11,14-16,18-20,22-23,25-30,34,38,54-56,66H,6-9,12-13,42-44H2,1-5H3,(H,45,59)(H,46,58)(H,47,67)(H,49,51)(H,60,61)(H,62,63)(H,64,65)(H,69,70)(H,71,72)(H,48,53,68)/t14-,15-,16?,18?,19+,20+,22-,23-,25?,26-,27-,28-,29-,30-,34?,38+,41-/m1/s1 |

Clave InChI |

KWIBRHGQCHIETC-CWSFPBCASA-N |

SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |

SMILES isomérico |

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCC(C(C(=O)O)N)C(=O)CC[C@@H](C(=O)O)N)NC(=O)[C@@](C)(C(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |

SMILES canónico |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |

Sinónimos |

UDP-MurNAc-pentapeptide UDP-N-acetylmuramic acid pentapeptide UDP-N-acetylmuramic acid pentapeptides UDP-N-acetylmuramyl-pentapeptide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.